The antiviral activity of n-docosanol has been primarily attributed to its ability to inhibit the fusion of the HSV envelope with the plasma membrane of host cells, thereby preventing the entry of the virus into the cell1. This inhibition of fusion is a crucial step that occurs after the virus attaches to the host cell but before the expression of intermediate early gene products. The compound requires metabolic conversion within the cell to exert its antiviral effects, and this activity diminishes after the removal of the drug, with a half-life of approximately 3 hours1. Furthermore, n-docosanol has been shown to be incorporated into cellular lipids, which suggests that its antiviral activity may be related to its integration into cell membranes4.
N-docosanol has been studied for its therapeutic potential against
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: